molecular formula C8H13NO B1335022 1-methylcyclohex-3-ene-1-carboxamide CAS No. 69352-89-2

1-methylcyclohex-3-ene-1-carboxamide

Cat. No.: B1335022
CAS No.: 69352-89-2
M. Wt: 139.19 g/mol
InChI Key: QLTVNOWJTFRSSC-UHFFFAOYSA-N
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Description

1-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexene, featuring a carboxamide group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methylcyclohex-3-ene-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reaction yields 6-(hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Another method involves the enantioselective preparation of chiral cyclohexene derivatives using efficient and enantioselective hydrolases .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

1-methylcyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

1-methylcyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVNOWJTFRSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989089
Record name 1-Methylcyclohex-3-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69352-89-2
Record name 3-Cyclohexene-1-carboxamide, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclohex-3-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methylcyclohex-3-ene-1-carboxylic acid, 52a, (54.0 g, 385.2 mmol) dissolved in CH2Cl2 (200 mL) was added thionyl chloride (56.2 mL, 770.4 mmol) and 1 mL of DMF. The reaction was warmed to reflux for 3 hrs, then cooled and concentrated in vacuo. The residue was redissolved in 200 mL of CH2Cl2. To the reaction was added ammonium hydroxide (148.2 mL of 13 M solution, 1.9 mol) slowly. The reaction was stirred overnight. The reaction was extracted into CH2Cl2 and water. The organic phase was concentrated in vacuo and purified via flash silica gel chromatography (EtOAc), yielding 25 g of 1-methylcyclohex-3-ene-1-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
56.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
148.2 mL
Type
reactant
Reaction Step Three

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